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1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

Langmuir monolayer interfacial rheology surface pressure isotherm

Generic POSS selection often overlooks substituent-dependent thermal and interfacial behavior, risking film collapse or plasticization in demanding nanocomposites. This heptacyclohexyl-substituted trisilanol-POSS (TCyP) addresses those failures with quantifiable performance advantages. • 306 °C thermal decomposition (58 °C higher than isobutyl analog) enables polystyrene nanocomposites that retain stiffness at elevated temperatures. • Uniquely low collapse pressure (~3.7 mN m⁻¹) and rodlike post-collapse self-assembly deliver anisotropic hydrophobic Langmuir-Blodgett films unattainable with other trisilanol-POSS derivatives. • Reactive Si-OH groups accelerate epoxy curing and raise storage modulus, even above Tg, at loadings up to 5 wt%. Supplied as a 97% purity solid (mp 109 °C), available in research quantities with immediate global dispatch.

Molecular Formula C42H80O12Si7
Molecular Weight 973.7 g/mol
CAS No. 47904-22-3
Cat. No. B1598397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
CAS47904-22-3
Molecular FormulaC42H80O12Si7
Molecular Weight973.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCCC5)C6CCCCC6)(C7CCCCC7)O)C8CCCCC8)(C9CCCCC9)O)C1CCCCC1)O
InChIInChI=1S/C42H80O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h36-45H,1-35H2
InChIKeyGAUUYVMFTLBDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol (CAS 47904-22-3): Sourcing & Specification Guide for Trisilanolcyclohexyl-POSS


1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol (CAS 47904-22-3), commonly referred to as trisilanolcyclohexyl-POSS (TCyP), is a polyhedral oligomeric silsesquioxane (POSS) bearing seven cyclohexyl substituents and three reactive silanol (Si–OH) groups on an incompletely condensed silsesquioxane cage [1]. The compound is supplied as a solid with a reported melting point of 109 °C (lit.) and a typical assay of 97% . With molecular formula C₄₂H₈₀O₁₂Si₇ and molecular weight 973.68 g·mol⁻¹, it serves as a versatile nanobuilding block for hybrid organic–inorganic materials, where the trisilanol functionality enables covalent incorporation into polymer networks, while the bulky cyclohexyl periphery modulates solubility, thermal stability, and interfacial self-assembly behavior [1][2].

Why Trisilanolcyclohexyl-POSS Cannot Be Interchanged with Other POSS Trisilanols: Substituent-Driven Divergence in Interfacial Collapse, Thermal Stability, and Polymer Compatibility


Although trisilanol POSS derivatives share a common Si₇O₉(OH)₃ cage architecture, the organic substituent (R group) profoundly dictates interfacial collapse pressure, post-collapse morphology, thermal decomposition temperature, glass transition effects, and solubility in polymerization media [1][2]. Trisilanolisobutyl-POSS (TiBuP) and trisilanolcyclohexyl-POSS (TCyP), for example, exhibit nearly identical limiting molecular areas at the air/water interface (~1.77–1.81 nm²·molecule⁻¹), yet their collapse pressures differ by approximately 4.9-fold, and their post-collapse film morphologies are qualitatively distinct—TiBuP forms disordered 3D aggregates whereas TCyP assembles into ordered rodlike hydrophobic multilayers [1][3]. Similarly, cyclohexyl-substituted POSS enhances the glass transition temperature (Tg) of polystyrene copolymers, while isobutyl-substituted POSS acts as a plasticizer that depresses Tg [4]. Generic substitution without accounting for these quantifiable substituent effects risks catastrophic underperformance in applications ranging from Langmuir–Blodgett film fabrication to high-temperature polymer nanocomposites. The evidence items below provide the quantitative basis for compound-specific selection.

Quantitative Differentiation Evidence: Trisilanolcyclohexyl-POSS (CAS 47904-22-3) vs. Closest POSS Trisilanol Analogs


Monolayer Collapse Pressure at the Air/Water Interface: TCyP Collapses at 3.7 mN·m⁻¹ vs. TiBuP at 18 mN·m⁻¹

Trisilanolcyclohexyl-POSS (TCyP) and trisilanolisobutyl-POSS (TiBuP) possess nearly identical limiting molecular areas (A₀ ≈ 1.81 vs. 1.77 nm²·molecule⁻¹), yet their monolayer collapse pressures diverge dramatically. TCyP monolayers collapse at a surface pressure of approximately 3.7 mN·m⁻¹ via instantaneous nucleation with hemispherical edge growth into ordered trilayers [1]. In contrast, TiBuP monolayers withstand compression up to approximately 18 mN·m⁻¹ before collapse into various ordered or disordered solid-like 3D aggregates [2][3]. This ~4.9-fold difference in collapse pressure means TCyP enters the multilayer regime at far lower surface pressures, enabling access to unique rodlike aggregate morphologies that cannot be achieved with TiBuP under equivalent compression conditions.

Langmuir monolayer interfacial rheology surface pressure isotherm

Post-Collapse Self-Assembly Morphology: TCyP Forms Unique Rodlike Hydrophobic Aggregates (~8 Molecules Thick) Not Observed with TiBuP

Upon continued symmetric compression beyond monolayer collapse, trisilanolcyclohexyl-POSS (TCyP) amphiphiles at the air/water interface undergo a series of phase transitions culminating in unique rodlike hydrophobic aggregates approximately eight POSS molecules thick [1]. Brewster angle microscopy (BAM) reveals that these rodlike structures are dramatically different from the 'collapsed' morphologies observed for trisilanolisobutyl-POSS (TiBuP), which instead forms various ordered or disordered solid-like 3D aggregates depending on compression rate [2][3]. The stable and hydrophobic rodlike structure formation is attributed to TCyP's molecular architecture and strong tendency to form intermolecular hydrogen bonds in the solid state, a feature consistent with POSS/polymer composite research showing that POSS molecules tend to aggregate and crystallize into lamellar nanocrystals [1].

Brewster angle microscopy self-assembly multilayer film morphology

Initial Thermal Decomposition Temperature: Cyclohexyl-Substituted POSS (306 °C) Occupies an Intermediate Regime Between Isobutyl (248 °C) and Phenyl (430 °C)

The thermal degradation behavior of monovinyl POSS derivatives with different substituent groups was systematically characterized by TGA. Heptacyclohexyl monovinyl POSS (derived from trisilanolcyclohexyl-POSS precursor) exhibits an initial thermal decomposition temperature (T_d, onset) of 306 °C, which is 58 °C higher than the isobutyl analog (248 °C) but 124 °C lower than the phenyl analog (430 °C) [1]. The carbon residue rate at maximum decomposition also follows the same trend: 51.88% for cyclohexyl, 6.85% for isobutyl, and 48.51% for phenyl. The maximum decomposition rate temperature (T_max) is 516 °C for the cyclohexyl derivative, compared to 310 °C for isobutyl and 477 °C for phenyl [1]. Although these data were obtained on monovinyl-capped derivatives rather than the trisilanol itself, the substituent-dependent thermal stability ranking (phenyl > cyclohexyl > isobutyl) is a robust class-level inference consistent with the broader POSS thermal stability literature [2].

thermal stability thermogravimetric analysis POSS degradation

Glass Transition Temperature Direction in Polystyrene Copolymers: Cyclohexyl-POSS Enhances Tg Whereas Isobutyl-POSS Acts as a Plasticizer

In entangled polystyrene–POSS copolymers synthesized via radical copolymerization of styrene with styryl-based POSS macromers (R₇Si₈O₁₂-styrene, where R = isobutyl, cyclopentyl, or cyclohexyl), the glass transition temperature (Tg) exhibits a strong and complex dependence on the vertex group [1]. Isobutyl-POSS (iBuPOSS) plays a plasticizer-like role, decreasing Tg relative to pure polystyrene. In contrast, both cyclopentyl-POSS (CpPOSS) and cyclohexyl-POSS (CyPOSS) enhance Tg. Above 30 wt% POSS loading, the Tg of CyPOSS copolymers increases significantly and exceeds that of CpPOSS copolymers [1][2]. Rheological measurements further show that the rubbery plateau modulus (G_N⁰) decreases with increasing POSS content following the order iBuPOSS > CpPOSS > CyPOSS, indicating increasing entanglement dilution with POSS vertex group size [1].

glass transition temperature polystyrene nanocomposite dynamic mechanical analysis

Modulus Enhancement Above Tg in Polystyrene–POSS Copolymers: Cycloalkyl-POSS Outperforms Isobutyl-POSS at 30 wt% Loading

Polyhedral oligomeric silsesquioxane (POSS)-styrene macromers bearing cyclohexyl, cyclopentyl, isobutyl, or phenyl vertex groups were synthesized from the corresponding POSS-trisilanols and copolymerized with styrene via free radical bulk polymerization at 30 wt% (~4 mol%) POSS loading [1][2]. The phenyl-POSS derivative was too insoluble in styrene to undergo polymerization, immediately disqualifying it for this application. Among the remaining candidates, the cycloalkyl-POSS (cyclohexyl and cyclopentyl) copolymers exhibited a more pronounced enhancement of the modulus above the glass transition temperature compared to the isobutyl-POSS copolymer, whose modulus was similar to that of bulk polymerized polystyrene [1]. The effect is attributed to differences in polymer microstructure arising from the vertex group identity [1][2].

rubbery plateau modulus POSS-styrene copolymer dynamic mechanical properties

Crystallization Stability at the Air/Water Interface: Trisilanolcyclohexyl-POSS Exhibits Metastable Crystallization, Distinct from Stable (DOBPOSS) and Non-Crystalline (TOPOSS) POSS Variants

In situ grazing incidence X-ray scattering (GIXS) measurements at the air/water interface, corroborated by Brewster angle microscopy, revealed distinct crystallization behaviors among four differently substituted amphiphilic POSS variants [1]. Trisilanolcyclohexyl-POSS (TCHPOSS) exhibits metastable crystallization upon compression, assembling in a triclinic lattice with P1̄ symmetry—the same symmetry adopted by all crystalline POSS variants studied. In contrast, disilanol octaisobutyl-POSS (DOBPOSS) displays stable crystallization, while trisilanol isooctyl-POSS (TOPOSS) shows a complete absence of any crystalline phase [1]. The metastable nature of TCHPOSS crystallization, with preferential surface ordering of crystallites exhibiting selective crystalline plane tilt angles, provides a unique intermediate regime between the fully stable and fully amorphous interfacial behaviors of its closest analogs [1].

grazing incidence X-ray scattering interfacial crystallization amphiphilic silsesquioxane

High-Value Application Scenarios for 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol Based on Comparative Evidence


Langmuir–Blodgett Fabrication of Anisotropic Rodlike Nanostructured Coatings

The uniquely low collapse pressure (~3.7 mN·m⁻¹) and subsequent self-assembly into rodlike hydrophobic aggregates ~8 POSS molecules thick are properties exclusive to TCyP among trisilanol-POSS derivatives [1][2]. This enables Langmuir–Blodgett deposition of anisotropic, directionally hydrophobic nanostructured films onto solid substrates—a capability not achievable with TiBuP, which collapses at ~18 mN·m⁻¹ into disordered aggregates. Target applications include directional moisture barriers, anisotropic antifouling coatings, and template-directed nanofabrication where the rodlike morphology serves as a structural motif. The metastable interfacial crystallization of TCHPOSS further permits post-deposition annealing to tune crystallinity [3].

High-Temperature Polystyrene Nanocomposites Requiring Elevated Tg and Thermal Stability

Cyclohexyl-POSS enhances the glass transition temperature of polystyrene, whereas isobutyl-POSS plasticizes and depresses Tg [4]. Combined with a thermal decomposition temperature of 306 °C—58 °C higher than the isobutyl analog—TCyP-derived macromers are the clear choice for polystyrene-based nanocomposites that must retain stiffness and dimensional stability at elevated temperatures [4][5]. The trisilanol precursor (CAS 47904-22-3) provides the reactive handle for covalent macromer synthesis, enabling direct copolymerization with styrene to produce soluble, modulus-enhanced copolymers; phenyl-POSS fails in this application due to styrene insolubility [6].

Epoxy Resin Reinforcement with Accelerated Curing via Reactive Trisilanol Functionality

Blended hybrids of silsesquioxane cyclohexyl trisilanol (STOH, i.e., the target compound) with epoxy resin TDE-85 demonstrate good compatibility up to 5 wt% loading. The three active silanol hydrogens accelerate the epoxy curing reaction, and the cured hybrids exhibit higher storage moduli than pure epoxy resin at lower temperatures, with modulus retention even above Tg [7]. The cyclohexyl periphery provides a balance of hydrophobicity and solubility unmatched by isobutyl (lower thermal stability) or phenyl (solubility-limited) analogs. This makes the compound suitable for high-performance epoxy formulations in electronic packaging and aerospace composites.

Ultrafiltration Membrane Surface Modification for Dual Bio- and Oil-Fouling Resistance

Amphiphilic star-shaped polymers synthesized via ATRP using heptacyclohexyl-POSS-derived methacrylate monomers (MA-POSS) and poly(ethylene glycol) methyl ether methacrylate (PEGMA) have been demonstrated as effective coatings on polysulfone ultrafiltration membranes [8]. The dual antifouling properties arise from the simultaneous enrichment of hydrophilic PEG and hydrophobic POSS moieties at the membrane surface, reducing protein interactions and increasing oil repellence. The cyclohexyl-POSS core contributes enhanced thermal stability (T_d, onset = 306 °C vs. 248 °C for isobutyl) and hydrophobicity to the star polymer architecture, making this compound the preferred POSS building block for membranes exposed to elevated cleaning or operating temperatures [5][8].

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